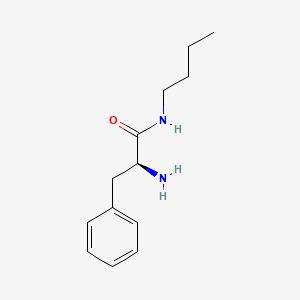

N-ButylL-Z-Phenylalaninamide

Description

Contextualization within Peptide Chemistry and Amino Acid Derivatives

The synthesis of peptides, which are chains of amino acids linked by peptide bonds, is a cornerstone of biochemical and medicinal research. libretexts.org A fundamental challenge in creating a specific peptide sequence is preventing unwanted side reactions. nih.gov This is achieved through the use of "protecting groups," which temporarily block reactive sites on an amino acid. nih.govbiosynth.com N-Butyl-L-Z-Phenylalaninamide exemplifies this principle. The benzyloxycarbonyl (Z or Cbz) group, one of the most important and historically significant protecting groups, shields the α-amino (Nα) group of the phenylalanine. bachem.combachem.com This protection prevents the amino group from reacting while the carboxyl group is being modified or coupled to another amino acid. libretexts.org

Furthermore, the compound is an amino acid derivative, meaning its basic structure has been altered for a specific purpose. amerigoscientific.com The conversion of the C-terminal carboxylic acid to an N-butylamide is a significant modification. Amide derivatives are common in medicinal chemistry as they can alter a molecule's properties, such as its stability and ability to cross biological membranes. nih.gov Specifically, modifying the C-terminus can increase a peptide's resistance to degradation by enzymes in biological systems. ug.edu.pl Thus, N-Butyl-L-Z-Phenylalaninamide is a model compound representing two key strategies in peptide chemistry: N-terminal protection and C-terminal modification.

Significance of Phenylalanine Derivatives in Chemical Synthesis and Biochemical Probes

Phenylalanine, an essential amino acid with an aromatic side chain, is a frequent target for chemical modification. ontosight.aiontosight.ai Its derivatives are crucial tools in both chemical synthesis and as probes for studying biological processes. ontosight.ai In synthesis, modified phenylalanine units are incorporated into peptides to create peptidomimetics—compounds that mimic the structure of natural peptides but often have enhanced stability or activity. nih.gov These can serve as building blocks for new drugs or bioactive molecules. ontosight.ai

The introduction of specific functional groups onto phenylalanine allows for the creation of sophisticated biochemical probes. nih.gov For example, derivatives can be designed to include fluorescent tags or reactive handles for attaching other molecules, enabling researchers to track protein interactions, study enzyme mechanisms, or label proteins within living cells. nih.govresearchgate.net Phenylalanine derivatives with altered structures can act as enzyme inhibitors or substrates, providing insight into metabolic pathways and diseases like phenylketonuria (PKU). ontosight.aiontosight.ai The ability to install functional groups with unique spectroscopic signatures, such as those used in NMR or IR spectroscopy, makes these derivatives invaluable for investigating protein structure and function in detail. nih.gov

Historical Perspective on Related N-Substituted Amides and Protected Amino Acids

The development of modern, controlled peptide synthesis began in the early 20th century. Early methods struggled with selectivity, as it was difficult to form the desired peptide bond without causing the amino acids to polymerize randomly. wiley-vch.de A revolutionary breakthrough occurred in 1932 when Max Bergmann and Leonidas Zervas introduced the benzyloxycarbonyl (Z) group. wikipedia.orgwikipedia.org This was the first truly effective and reliable protecting group for amines, allowing for the stepwise and controlled synthesis of peptides. wikipedia.org The Bergmann-Zervas method, which used this Z-group protection, became the standard in the field for over two decades and is considered the start of modern peptide chemistry. bachem.comwikipedia.org

N-substituted amides, where the amide nitrogen is bonded to alkyl or aryl groups, have also played a significant role. fiveable.me While the primary focus in early peptide chemistry was on the peptide bond itself (a secondary amide), the deliberate creation of N-substituted amides at the C-terminus or within the peptide chain became a key strategy in medicinal chemistry. nih.govarchivepp.com This modification can increase a molecule's stability against enzymatic degradation and alter its pharmacological properties. nih.gov The synthesis of various N-substituted amides has evolved, with numerous methods developed to create these robust structures for applications ranging from pharmaceuticals to material science. archivepp.comacs.org

Physicochemical Properties of N-Butyl-L-Z-Phenylalaninamide

| Property | Value |

| CAS Number | 182684-39-5 guidechem.com |

| Molecular Formula | C21H26N2O3 |

| Molecular Weight | 354.45 g/mol |

| Synonyms | N-Butyl-Nα-(benzyloxycarbonyl)-L-phenylalaninamide, Z-L-Phe-NHBu |

Structure

3D Structure

Properties

Molecular Formula |

C13H20N2O |

|---|---|

Molecular Weight |

220.31 g/mol |

IUPAC Name |

(2S)-2-amino-N-butyl-3-phenylpropanamide |

InChI |

InChI=1S/C13H20N2O/c1-2-3-9-15-13(16)12(14)10-11-7-5-4-6-8-11/h4-8,12H,2-3,9-10,14H2,1H3,(H,15,16)/t12-/m0/s1 |

InChI Key |

LBYVHWXCOKDORT-LBPRGKRZSA-N |

Isomeric SMILES |

CCCCNC(=O)[C@H](CC1=CC=CC=C1)N |

Canonical SMILES |

CCCCNC(=O)C(CC1=CC=CC=C1)N |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for N Butyl L Z Phenylalaninamide

Established Synthetic Routes to N-Acyl-L-Amino Acid Amides.

The formation of the amide linkage in N-Butyl-L-Z-Phenylalaninamide can be approached through two principal routes: solid-phase synthesis, which offers advantages in purification, and solution-phase synthesis, which is highly adaptable for large-scale production.

Solid-Phase Peptide Synthesis (SPPS) Adaptations for C-Terminal Amidation.

Solid-phase peptide synthesis (SPPS) provides a powerful platform for the synthesis of peptides and their derivatives, including C-terminal amides. For the synthesis of N-Butyl-L-Z-Phenylalaninamide, the core principle involves anchoring the growing peptide chain to a solid support, followed by sequential addition of amino acids and subsequent cleavage to yield the desired amide.

A common strategy for generating C-terminal N-alkyl amides via SPPS involves the use of a suitable resin that, upon cleavage, yields the N-butylamide. Resins such as the Rink amide or Sieber amide resins are typically employed for the synthesis of C-terminal primary amides. sigmaaldrich.com To produce an N-alkyl amide, a modification of this approach is necessary. One such method involves the reductive amination of an aldehyde-functionalized resin with n-butylamine, followed by the coupling of the first amino acid, Z-L-phenylalanine. luxembourg-bio.com

Alternatively, a post-cleavage amidation strategy can be employed. In this approach, Z-L-phenylalanine is first synthesized on a resin that allows for cleavage to yield the C-terminal carboxylic acid. The protected amino acid is then cleaved from the resin and subsequently coupled with n-butylamine in the solution phase using standard coupling reagents. nih.gov

Another sophisticated solid-phase approach utilizes a photolytically cleavable linker. For instance, an α-methylphenacylamido anchoring linkage can be employed. The N-protected amino acid is coupled to the amino resin, and after synthesis, the target amide can be released by irradiation, for example, at 350 nm in a suitable solvent like DMF. ias.ac.in

Solution-Phase Synthetic Approaches for N-Butyl-L-Z-Phenylalaninamide.

Solution-phase synthesis offers a classical and versatile alternative for the preparation of N-Butyl-L-Z-Phenylalaninamide. This method involves the direct coupling of Z-L-phenylalanine and n-butylamine in an appropriate organic solvent, mediated by a coupling reagent. This approach is particularly advantageous for large-scale synthesis where the cost of solid-phase resins can be prohibitive.

A typical procedure involves dissolving Z-L-phenylalanine in a suitable solvent, such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF). A coupling reagent and, often, an additive to suppress side reactions and racemization, are then added, followed by the addition of n-butylamine. The reaction progress is monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the product is isolated and purified through standard work-up procedures, including extraction and crystallization or column chromatography.

The choice of coupling reagent is critical for the success of solution-phase synthesis, influencing reaction times, yield, and the stereochemical integrity of the product. bachem.com

Reagent Systems and Coupling Chemistry in Amide Bond Formation.

The formation of the amide bond between the carboxylic acid of Z-phenylalanine and n-butylamine is not a spontaneous reaction and requires the activation of the carboxyl group. This is achieved through the use of coupling reagents.

Carbodiimide-Based Coupling Reagents in Phenylalanine Amidation.

Carbodiimides are a well-established class of coupling reagents used in amide bond formation. The most common examples include N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC). peptide.comiris-biotech.de The mechanism of action involves the reaction of the carboxylic acid with the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine (n-butylamine) to form the desired amide bond and a urea (B33335) byproduct. wikipedia.org

To minimize the risk of racemization and other side reactions, such as the formation of N-acylurea, carbodiimides are often used in conjunction with additives. 1-Hydroxybenzotriazole (HOBt) is a classic additive that reacts with the O-acylisourea intermediate to form an active ester, which is more stable and less prone to racemization. peptide.com

| Coupling Reagent | Additive | Key Features |

| DCC | HOBt | Widely used, insoluble urea byproduct |

| DIC | HOBt | Soluble urea byproduct, suitable for SPPS |

| EDC | HOBt | Water-soluble, useful for biological applications |

Advanced Coupling Agents for Optimized Yield and Purity.

To overcome some of the limitations of carbodiimides, a variety of more advanced coupling reagents have been developed. These reagents often offer faster reaction times, higher yields, and reduced levels of racemization. They are broadly classified into phosphonium (B103445) and aminium/uronium salts.

Phosphonium Salts: Reagents such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are highly efficient. sigmaaldrich.com They react with the carboxylic acid to form an activated OBt ester, which then reacts with the amine.

Aminium/Uronium Salts: Reagents like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are among the most popular and effective coupling agents. sigmaaldrich.combachem.com HATU, in particular, is known for its high coupling efficiency, even with sterically hindered amino acids, due to the participation of the nitrogen atom in the 7-azabenzotriazole ring. sigmaaldrich.com

| Coupling Reagent Class | Example | Key Advantages |

| Phosphonium Salts | PyBOP | High efficiency, suitable for hindered couplings |

| Aminium/Uronium Salts | HBTU | Fast reactions, low racemization |

| Aminium/Uronium Salts | HATU | Very high reactivity, minimizes racemization |

| Immonium Salts | COMU | High solubility, safety (non-explosive) |

Protecting Group Strategies for Z-Phenylalanine and N-Butyl Amine Integration.

In the synthesis of N-Butyl-L-Z-Phenylalaninamide, the primary focus of protecting group strategy is on the N-terminus of the phenylalanine. The benzyloxycarbonyl (Z or Cbz) group is a well-established protecting group for the α-amino group of amino acids. ub.edunih.gov

The Z-group is introduced by reacting the amino acid with benzyl (B1604629) chloroformate under basic conditions. It is stable to the conditions required for amide bond formation, including the use of various coupling reagents. ub.edu The stability of the Z-group under these conditions ensures that the amino group of phenylalanine does not self-condense or undergo other unwanted side reactions.

For the specific synthesis of N-Butyl-L-Z-Phenylalaninamide, the n-butylamine does not typically require a protecting group as its amino group is intended to react with the activated carboxylic acid of Z-L-phenylalanine. The primary strategic consideration is the orthogonality of the N-terminal protecting group with the conditions of the coupling reaction and any potential subsequent deprotection steps, should further modifications be desired. The Z-group is compatible with both solid-phase and solution-phase synthesis methodologies. ub.edu

| Protecting Group | Structure | Introduction Reagent | Cleavage Conditions |

| Benzyloxycarbonyl (Z) | -C(O)OCH₂C₆H₅ | Benzyl chloroformate | Catalytic hydrogenation (H₂/Pd), HBr in acetic acid |

Benzyloxycarbonyl (Z) Group Manipulation for Phenylalanine

The benzyloxycarbonyl (Z or Cbz) group is one of the most important amino-protecting groups in peptide synthesis and organic chemistry. bachem.com Its primary function is to mask the nucleophilicity of the α-amino group of phenylalanine, thereby allowing the carboxyl group to be activated and coupled with an amine without causing self-polymerization of the amino acid. nih.gov

The Z-group is typically introduced by reacting L-phenylalanine with benzyl chloroformate under basic conditions. Once the N-terminus is protected, the carboxylic acid can be activated using a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to facilitate the reaction with n-butylamine. sioc-journal.cnmdpi.com

A key aspect of the Z-group is its selective removal. The deprotection conditions should not interfere with other functional groups in the molecule. biosynth.com The Z-group is stable under the conditions of amide bond formation but can be readily cleaved under specific conditions, most commonly by catalytic hydrogenolysis (e.g., using H₂ gas with a palladium catalyst) or by treatment with strong acids like hydrogen bromide (HBr) in acetic acid. bachem.com

Table 1: Properties of the Benzyloxycarbonyl (Z) Protecting Group

| Property | Description |

|---|---|

| Abbreviation | Z or Cbz |

| Function | Protects the N-terminal α-amino group of an amino acid. |

| Introduction | Reaction with benzyl chloroformate. |

| Cleavage Methods | Catalytic Hydrogenolysis; Strong Acids (HBr/Acetic Acid, HF). |

| Stability | Stable to weakly acidic and basic conditions used in peptide coupling. |

N-Terminal and Side-Chain Protecting Group Considerations

In the synthesis of N-Butyl-L-Z-Phenylalaninamide, a clear and orthogonal protecting group strategy is essential. nih.gov Orthogonality ensures that one type of protecting group can be removed selectively in the presence of others. biosynth.comnih.gov

N-Terminal Protection : The N-terminus of L-phenylalanine is protected with the benzyloxycarbonyl (Z) group. This is considered a "temporary" protecting group in the context of synthesizing a larger peptide, but for this specific target molecule, it remains in the final structure. thermofisher.com

Side-Chain Protection : The side chain of phenylalanine consists of a benzyl group. This group is generally non-reactive under standard peptide coupling conditions and does not require an additional protecting group. biosynth.com

The crucial consideration is the compatibility of the Z-group with the reaction conditions needed to form the amide bond with n-butylamine. The Z-group is stable to the carbodiimide-based coupling agents (like DCC) used to form the peptide bond, ensuring it remains intact throughout the reaction. wikipedia.orgsioc-journal.cn This stability allows for the selective formation of the desired N-butyl amide without compromising the N-terminal protection.

Table 2: Protecting Group Strategy for N-Butyl-L-Z-Phenylalaninamide Synthesis

| Functional Group | Amino Acid | Protecting Group Used | Rationale |

|---|---|---|---|

| α-Amino Group | L-Phenylalanine | Benzyloxycarbonyl (Z) | Prevents self-polymerization and directs the reaction to the carboxyl group. nih.gov |

| Carboxyl Group | L-Phenylalanine | None (Activated) | Activated with a coupling agent (e.g., DCC) to react with n-butylamine. mdpi.com |

| Side Chain | L-Phenylalanine | None | The benzyl side chain is non-reactive under coupling conditions. biosynth.com |

Purification and Isolation Techniques in Synthetic Protocols

Following the coupling reaction, the crude product is a mixture containing the desired N-Butyl-L-Z-Phenylalaninamide, unreacted starting materials, the coupling agent byproduct (e.g., dicyclohexylurea if DCC is used), and other side products. Therefore, robust purification and isolation techniques are required to obtain the target compound in high purity.

Chromatographic Separation Methods for Target Compound Isolation

Chromatography is a primary technique for the separation and purification of N-protected amino acid derivatives. researchgate.net Reversed-phase high-performance liquid chromatography (RP-HPLC) is particularly effective for compounds like N-Butyl-L-Z-Phenylalaninamide. wikipedia.org

The separation principle in RP-HPLC is based on the differential partitioning of the mixture's components between a non-polar stationary phase (often silica (B1680970) modified with C18 alkyl chains) and a polar mobile phase. mdpi.com The hydrophobicity of the Z-group and the n-butyl chain makes the target compound significantly non-polar, leading to strong retention on the stationary phase. mdpi.com By gradually increasing the proportion of an organic solvent (like methanol (B129727) or acetonitrile) in the aqueous mobile phase, the retained compounds are eluted sequentially, with more hydrophobic compounds eluting later. The addition of modifiers like trifluoroacetic acid (TFA) to the mobile phase is often necessary to improve peak shape and resolution. tandfonline.comtandfonline.com

Table 3: Typical Parameters for Chromatographic Purification

| Parameter | Description |

|---|---|

| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). mdpi.com |

| Stationary Phase | C18 (Octadecylsilyl) bonded silica gel. |

| Mobile Phase | A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol). tandfonline.com |

| Additives | Often contains a small percentage (e.g., 0.1%) of Trifluoroacetic Acid (TFA) for improved peak shape. tandfonline.com |

| Detection | UV detector, typically at a wavelength where the aromatic rings of the Z-group and phenylalanine absorb (e.g., ~260 nm). mdpi.com |

Crystallization and Recrystallization Procedures

Crystallization is a powerful technique for purifying solid organic compounds. For N-Butyl-L-Z-Phenylalaninamide, which is expected to be a solid at room temperature, crystallization can be an effective final purification step after chromatography or as a primary method to purify the crude product.

The procedure involves dissolving the impure compound in a minimum amount of a suitable hot solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures. As the solution cools slowly, the solubility of the target compound decreases, leading to the formation of a crystalline lattice. Impurities, which are present in lower concentrations, tend to remain dissolved in the surrounding solvent (the mother liquor). The pure crystals can then be isolated by filtration. Recrystallization, which is simply a repeat of this process, can be performed to achieve even higher purity.

Table 4: General Steps for Recrystallization

| Step | Action | Purpose |

|---|---|---|

| 1. Solvent Selection | Choose a solvent where the target compound is highly soluble when hot and poorly soluble when cold. | To maximize recovery of the pure compound upon cooling. |

| 2. Dissolution | Dissolve the crude solid in the minimum amount of boiling solvent. | To create a saturated solution from which crystals can form. |

| 3. Hot Filtration (Optional) | If insoluble impurities are present, filter the hot solution. | To remove solid impurities before crystallization begins. |

| 4. Cooling | Allow the solution to cool slowly and undisturbed to room temperature, then potentially in an ice bath. | To promote the formation of large, pure crystals. |

| 5. Crystal Isolation | Collect the formed crystals by vacuum filtration. | To separate the pure solid crystals from the impure mother liquor. |

| 6. Washing & Drying | Wash the crystals with a small amount of cold solvent and dry them. | To remove any remaining mother liquor and solvent. |

Advanced Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Through a series of one-dimensional and two-dimensional experiments, it is possible to map out the complete atomic arrangement of N-Butyl-L-phenylalaninamide.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra provide foundational information about the chemical environment of each unique hydrogen and carbon atom in the molecule. The chemical shift (δ), reported in parts per million (ppm), is indicative of the electronic environment surrounding a nucleus. While specific experimental data for N-Butyl-L-phenylalaninamide is not extensively published, the expected chemical shifts can be accurately predicted based on the known values for its constituent fragments: the L-phenylalanine core and the N-butyl group. oregonstate.edunetlify.app

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl ring, the protons of the phenylalanine backbone (α-CH and β-CH₂), the amide protons, and the protons of the n-butyl chain.

¹³C NMR Spectroscopy: The carbon-13 spectrum reveals the chemical environment of each carbon atom. oregonstate.edu Key signals include the carbonyl carbon of the amide, the aromatic carbons, the α- and β-carbons of the phenylalanine residue, and the four distinct carbons of the n-butyl group. mdpi.com

Predicted ¹H and ¹³C NMR Chemical Shifts for N-Butyl-L-phenylalaninamide (in CDCl₃)

| Atom Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Phenyl-C | - | ~137.0 (Quaternary) |

| Phenyl-CH (ortho, meta, para) | ~7.20-7.35 (m, 5H) | ~126.0-129.5 |

| β-CH₂ | ~2.95-3.15 (m, 2H) | ~40.5 |

| α-CH | ~3.60 (dd, 1H) | ~56.0 |

| Amide C=O | - | ~174.5 |

| Butyl-NH | ~6.50 (br s, 1H) | - |

| Butyl-α-CH₂ | ~3.20 (q, 2H) | ~39.0 |

| Butyl-β-CH₂ | ~1.45 (sextet, 2H) | ~31.5 |

| Butyl-γ-CH₂ | ~1.30 (sextet, 2H) | ~20.0 |

| Butyl-δ-CH₃ | ~0.90 (t, 3H) | ~13.8 |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from 1D spectra and confirming the molecule's connectivity. princeton.edusdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For N-Butyl-L-phenylalaninamide, COSY would show correlations between adjacent protons within the n-butyl chain (e.g., α-CH₂ with β-CH₂) and within the phenylalanine backbone (α-CH with β-CH₂).

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbon atom they are attached to. youtube.com This technique is invaluable for assigning carbon signals based on their corresponding, and more easily interpreted, proton signals. For example, the proton signal at ~0.90 ppm would correlate to the carbon signal at ~13.8 ppm, confirming their assignment as the terminal methyl group of the butyl chain.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds). youtube.com This is crucial for connecting the different fragments of the molecule. Key correlations would include the signal from the butyl-α-CH₂ protons to the amide carbonyl carbon (~174.5 ppm), and the signal from the phenylalanine β-CH₂ protons to the quaternary aromatic carbon (~137.0 ppm).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of their bonding connectivity. researchgate.net NOESY is particularly useful for confirming stereochemistry and conformational details.

Expected Key Correlations in 2D NMR for N-Butyl-L-phenylalaninamide

| 2D NMR Experiment | Correlated Nuclei (Proton → Proton/Carbon) | Structural Information Confirmed |

| COSY | Butyl-α-CH₂ ↔ Butyl-β-CH₂ Butyl-β-CH₂ ↔ Butyl-γ-CH₂ Butyl-γ-CH₂ ↔ Butyl-δ-CH₃ Phe-α-CH ↔ Phe-β-CH₂ | Connectivity within the n-butyl chain and the phenylalanine side chain. |

| HSQC | Butyl-δ-CH₃ (~0.90 ppm) → Butyl-δ-CH₃ (~13.8 ppm) Phe-α-CH (~3.60 ppm) → Phe-α-CH (~56.0 ppm) | Direct one-bond C-H connections for all protonated carbons. |

| HMBC | Butyl-α-CH₂ (~3.20 ppm) → Amide C=O (~174.5 ppm) Phe-α-CH (~3.60 ppm) → Amide C=O (~174.5 ppm) Phe-β-CH₂ (~3.05 ppm) → Phenyl-C (~137.0 ppm) | Confirms the amide linkage between the butyl group and the phenylalanine carbonyl. Connects the side chain to the phenyl ring. |

| NOESY | Phe-α-CH ↔ Phe-β-CH₂ Phe-α-CH ↔ Phenyl Protons | Spatial proximity and conformation of the phenylalanine residue. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. mdpi.com

HRMS provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. For N-Butyl-L-phenylalaninamide (C₁₃H₂₀N₂O), the calculated monoisotopic mass of the neutral molecule is 220.15756 g/mol . HRMS analysis would typically look for the protonated molecule, [M+H]⁺, and confirm its exact mass, distinguishing it from other compounds with the same nominal mass.

Electrospray Ionization (ESI) is a soft ionization technique that allows for the analysis of relatively non-volatile and thermally fragile molecules, like amides, without significant decomposition. researchgate.netchemrxiv.org In positive ion mode, the compound is typically observed as the protonated molecular ion [M+H]⁺ at an m/z of approximately 221.16. By inducing fragmentation of this parent ion (MS/MS analysis), a characteristic fragmentation pattern is produced, which serves as a structural fingerprint.

Predicted ESI-MS Fragmentation for N-Butyl-L-phenylalaninamide ([M+H]⁺)

| m/z Value (approx.) | Proposed Fragment Structure | Neutral Loss |

| 221.16 | [C₁₃H₂₁N₂O]⁺ | Parent Ion [M+H]⁺ |

| 164.09 | [C₉H₁₀NO]⁺ | Butylamine (C₄H₁₁N) |

| 148.11 | [C₉H₁₄N₂]⁺ | Carbon Monoxide (CO) |

| 120.08 | [C₈H₁₀N]⁺ | Butyl Isocyanate (C₅H₉NO) |

| 91.05 | [C₇H₇]⁺ (Tropylium ion) | C₆H₁₄N₂O |

| 74.08 | [C₄H₁₂N]⁺ | C₉H₉NO |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. spectroscopyonline.comyoutube.com Specific functional groups absorb infrared radiation at characteristic frequencies, making it a powerful tool for identifying the types of bonds present in a molecule. youtube.com

The IR spectrum of N-Butyl-L-phenylalaninamide would be expected to show characteristic absorption bands confirming the presence of its key functional groups: the secondary amide, the aromatic ring, and the aliphatic butyl chain.

Expected Characteristic IR Absorption Bands for N-Butyl-L-phenylalaninamide

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Secondary Amide (N-H) | N-H Stretch | 3350 - 3250 (strong, sharp) |

| Aromatic C-H | C-H Stretch | 3100 - 3000 (medium) |

| Aliphatic C-H (Butyl & Phe) | C-H Stretch | 2960 - 2850 (strong) |

| Amide I Band | C=O Stretch | 1680 - 1640 (strong) |

| Aromatic C=C | C=C Stretch | 1600 - 1450 (variable) |

| Amide II Band | N-H Bend and C-N Stretch | 1550 - 1510 (strong) |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of chemical bonds. The IR spectrum of N-Butyl-L-Z-Phenylalaninamide is expected to exhibit a series of characteristic absorption bands that confirm the presence of its amide, carbamate (B1207046), phenyl, and alkyl moieties.

The key vibrational modes anticipated in the IR spectrum are:

N-H Stretching: A prominent band is expected in the region of 3350-3250 cm⁻¹, characteristic of the N-H stretching vibration of the secondary amide group. The position and broadness of this peak can provide information about hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations from the phenyl rings are anticipated to appear as a group of weaker bands just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). Aliphatic C-H stretching vibrations from the butyl group and the phenylalanine side chain will be observed as strong absorptions just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹).

C=O Stretching: Two distinct carbonyl (C=O) stretching bands are expected. The amide I band, primarily due to the C=O stretch of the N-butylamide group, should appear around 1650-1630 cm⁻¹. The C=O stretch of the benzyloxycarbonyl (Z-group) protecting group is expected at a higher wavenumber, typically in the range of 1720-1700 cm⁻¹.

Amide II Band: This band, resulting from a coupling of N-H in-plane bending and C-N stretching vibrations, is a characteristic feature of secondary amides and is expected to be found around 1550-1510 cm⁻¹.

Aromatic C=C Stretching: The presence of the two phenyl rings will give rise to several bands in the 1600-1450 cm⁻¹ region, corresponding to C=C stretching vibrations within the aromatic rings.

C-N Stretching: The C-N stretching vibrations of the amide and carbamate groups are expected in the 1250-1180 cm⁻¹ region.

Table 1: Predicted Infrared (IR) Spectroscopy Data for N-Butyl-L-Z-Phenylalaninamide

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

| N-H Stretch | 3350-3250 | Secondary Amide |

| Aromatic C-H Stretch | 3100-3000 | Phenyl Rings |

| Aliphatic C-H Stretch | 2960-2850 | Butyl Group, Phe Side Chain |

| Carbamate C=O Stretch | 1720-1700 | Z-Group |

| Amide I (C=O Stretch) | 1650-1630 | N-Butylamide |

| Aromatic C=C Stretch | 1600-1450 | Phenyl Rings |

| Amide II (N-H Bend, C-N Stretch) | 1550-1510 | N-Butylamide |

| C-N Stretch | 1250-1180 | Amide, Carbamate |

Raman Spectroscopy

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. Raman is particularly sensitive to non-polar bonds and symmetric vibrations, making it well-suited for analyzing the phenyl rings and the carbon backbone of N-Butyl-L-Z-Phenylalaninamide.

Key features expected in the Raman spectrum include:

Aromatic Ring Breathing Modes: The symmetric "ring breathing" vibration of the monosubstituted phenyl rings is expected to produce a very strong and sharp band near 1000 cm⁻¹. Another characteristic band for monosubstituted benzene (B151609) rings is often observed around 1030 cm⁻¹.

C=O Stretching: The amide I and carbamate C=O stretching bands are also observable in the Raman spectrum, typically in the 1630-1720 cm⁻¹ region, though they are often weaker than in the IR spectrum.

C-H Stretching: Aromatic and aliphatic C-H stretching vibrations will be visible in the 3100-2850 cm⁻¹ region, similar to the IR spectrum.

Tryptophan-like Ring Modes: The phenyl group of phenylalanine gives rise to characteristic Raman bands, including a notable feature around 750-800 cm⁻¹ due to ring puckering.

Table 2: Predicted Raman Spectroscopy Data for N-Butyl-L-Z-Phenylalaninamide

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

| Aromatic C-H Stretch | 3100-3050 | Phenyl Rings |

| Aliphatic C-H Stretch | 2960-2850 | Butyl Group, Phe Side Chain |

| Carbonyl (C=O) Stretches | 1720-1630 | Amide, Carbamate |

| Aromatic Ring Breathing | ~1000 | Phenyl Rings |

| Phenyl Ring Mode | ~1030 | Phenyl Rings |

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. vscht.cz This technique can reveal detailed information about bond lengths, bond angles, and the conformation of the molecule, as well as how molecules pack together in the crystal lattice. vscht.cz

Single-Crystal X-ray Diffraction Analysis of N-Butyl-L-Z-Phenylalaninamide

To perform a single-crystal X-ray diffraction analysis, a high-quality single crystal of N-Butyl-L-Z-Phenylalaninamide would be required. This crystal, when exposed to a beam of X-rays, would diffract the beam in a unique pattern. wikipedia.org By measuring the intensities and positions of these diffracted spots, the electron density map of the molecule can be calculated, and from that, the atomic positions can be determined.

While a specific crystal structure for N-Butyl-L-Z-Phenylalaninamide is not publicly available, a hypothetical analysis would yield crucial data such as:

Unit Cell Dimensions: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell, the basic repeating unit of the crystal lattice.

Space Group: The symmetry operations that describe the arrangement of molecules within the unit cell.

Atomic Coordinates: The precise x, y, and z coordinates of each atom in the asymmetric unit.

Molecular Conformation: The exact dihedral angles of the molecule's backbone and side chains, revealing its folded or extended state in the solid form.

Table 3: Hypothetical Single-Crystal X-ray Diffraction Data Parameters for N-Butyl-L-Z-Phenylalaninamide

| Parameter | Information Provided |

| Crystal System | The crystal family (e.g., monoclinic, orthorhombic). |

| Space Group | The symmetry of the crystal lattice. |

| Unit Cell Dimensions (a, b, c, Å; α, β, γ, °) | The size and shape of the repeating unit. |

| Volume (V, ų) | The volume of the unit cell. |

| Z | The number of molecules per unit cell. |

| Density (calculated, g/cm³) | The calculated density of the crystal. |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

Analysis of Crystal Packing and Intermolecular Interactions

The crystal structure would also illuminate the non-covalent interactions that govern the packing of N-Butyl-L-Z-Phenylalaninamide molecules in the solid state. These interactions are critical for the stability of the crystal and can influence its physical properties.

Based on the molecular structure, the following intermolecular interactions would be anticipated:

Hydrogen Bonding: The secondary amide group provides a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). This would likely lead to the formation of hydrogen-bonded chains or networks, which are common motifs in the crystal structures of amides and peptides. These interactions are strong and directional, playing a major role in the crystal packing. researchgate.net

Van der Waals Forces: The non-polar butyl group and the hydrocarbon portions of the molecule will interact through weaker van der Waals forces, which, although individually weak, collectively contribute significantly to the crystal packing efficiency.

Stereochemical Integrity and Chiral Purity Analysis

Retention of L-Configuration During Synthesis

The synthesis of N-Butyl-L-phenylalaninamide typically involves the formation of an amide bond between the carboxylic acid group of L-phenylalanine (or a protected version) and n-butylamine. A significant challenge in this process is the potential for racemization at the α-carbon of the phenylalanine residue.

The mechanism of racemization often involves the formation of an oxazolone (B7731731) (or azlactone) intermediate. mdpi.com This occurs when the carboxylic acid is activated by a coupling agent. The α-proton of this intermediate is acidic and can be abstracted by a base present in the reaction mixture, leading to a loss of stereochemical information. Subsequent reaction with the amine can then produce a mixture of both L- and D-enantiomers.

Several factors influence the degree of racemization:

Coupling Agents: The choice of coupling agent is critical. Reagents known to minimize racemization are preferred.

Bases: The type and amount of base used can significantly impact stereochemical retention. Non-nucleophilic, sterically hindered bases may reduce the rate of α-proton abstraction. For instance, studies on the synthesis of related N-acetyl-L-phenylalanine amides have shown that using a base like pyridine (B92270) can help preserve the stereocenter, whereas stronger bases like diisopropylethylamine (DIPEA) can promote racemization. mdpi.com

Protecting Groups: The nature of the N-protecting group on the phenylalanine starting material can influence the rate of oxazolone formation and, consequently, racemization. Groups that reduce the acidity of the α-proton or sterically hinder oxazolone formation can help maintain the L-configuration. mdpi.com

Reaction Conditions: Temperature and reaction time must be carefully controlled, as prolonged reaction times or elevated temperatures can increase the likelihood of racemization.

Therefore, synthetic strategies for N-Butyl-L-phenylalaninamide must be meticulously designed to favor direct amidation while suppressing the competing racemization pathway, ensuring the final product retains the desired L-configuration.

Chiral Chromatographic Methods for Enantiomeric Purity Assessment

Once synthesized, the enantiomeric purity of N-Butyl-L-phenylalaninamide must be rigorously assessed. Chiral chromatography is the most powerful and widely used technique for this purpose, enabling the separation and quantification of the L- and D-enantiomers. phenomenex.comnih.gov

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for chiral analysis. nih.gov The separation is achieved by using a column packed with a Chiral Stationary Phase (CSP). The principle behind this separation is the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the CSP. wikipedia.org For effective chiral recognition, a "three-point interaction" model is often invoked, where at least three simultaneous interactions (e.g., hydrogen bonds, dipole-dipole, steric, or π-π interactions) must occur between one enantiomer and the CSP. wikipedia.org

A variety of CSPs are commercially available and have been successfully used to separate amino acids and their derivatives. nih.govresearchgate.net The selection of an appropriate CSP and mobile phase is an empirical process, often guided by the structural features of the analyte. phenomenex.com

Interactive Table: Common Chiral Stationary Phases (CSPs) for Amino Acid Derivative Analysis

| CSP Type | Chiral Selector Example | Typical Mobile Phase Modes | Separation Principle |

| Polysaccharide-based | Cellulose or Amylose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) | Normal Phase, Reversed-Phase, Polar Organic | Combination of hydrogen bonding, π-π interactions, and inclusion into chiral grooves of the polysaccharide structure. nih.gov |

| Macrocyclic Glycopeptide | Teicoplanin, Vancomycin | Reversed-Phase, Polar Organic | Multiple interaction sites including ionic, hydrogen bonding, and inclusion within the macrocyclic basket-like structure. sigmaaldrich.com |

| Pirkle-type (π-acid/π-base) | Dinitrobenzoyl-phenylglycine | Normal Phase | π-π donor-acceptor interactions, hydrogen bonding, and dipole-dipole interactions. |

| Crown Ether-based | Chiral 18-crown-6 (B118740) ether | Reversed-Phase (acidic) | Complexation between the crown ether cavity and the primary amine of the analyte, with chiral recognition from steric interactions. mdpi.com |

For the analysis of N-Butyl-L-phenylalaninamide, a polysaccharide or macrocyclic glycopeptide-based CSP would be a logical starting point, given their broad applicability to amino acid derivatives. sigmaaldrich.comlibretexts.org Method development would involve optimizing the mobile phase composition (e.g., the ratio of organic solvent to aqueous buffer and the type and concentration of additives) to achieve baseline resolution between the L- and D-enantiomers.

Capillary Electrophoresis (CE) is another powerful analytical technique for enantiomeric separations, offering high efficiency, short analysis times, and low sample consumption. dergipark.org.trnih.gov In CE, chiral separation is achieved not by a stationary phase, but by adding a chiral selector to the background electrolyte (BGE). nih.gov The enantiomers migrate at different velocities through the capillary due to their differential interactions with the chiral selector, leading to their separation. nih.gov

Several modes of CE can be employed for chiral separations, with the most common being the addition of a chiral selector to the buffer. Cyclodextrins (CDs) and their derivatives are the most widely used chiral selectors for this purpose. nih.gov The hydrophobic interior and hydrophilic exterior of the CD molecule allow it to form transient inclusion complexes with the analyte. Chiral recognition occurs due to the differential fit and interaction of the enantiomers within the chiral CD cavity.

Interactive Table: Common Chiral Selectors for Capillary Electrophoresis

| Chiral Selector Type | Specific Example | Typical Analytes | Separation Principle |

| Cyclodextrins (CDs) | β-Cyclodextrin, Hydroxypropyl-β-CD, Sulfated-β-CD | Amino acids, Phenylalanine amides, various drugs. nih.gov | Differential inclusion complex formation within the chiral CD cavity. |

| Chiral Ionic Liquids (CILs) | Amino acid-based ILs (e.g., tetrabutylammonium (B224687) L-argininate) | Amino acids, amines | Synergistic effects involving ion-pairing, hydrogen bonding, and steric interactions. nih.govresearchgate.net |

| Macrocyclic Antibiotics | Vancomycin, Teicoplanin | Amino acids, peptides | Complex mechanism involving hydrogen bonding, electrostatic, and inclusion interactions. mdpi.com |

| Chiral Ligand Exchange | L-proline/Cu(II) complex | Amino acids, hydroxy acids | Formation of transient diastereomeric metal complexes with different stabilities and/or mobilities. chromatographyonline.com |

For N-Butyl-L-phenylalaninamide, a CE method using a modified cyclodextrin, such as sulfated-β-CD, would be a promising approach, as these have shown excellent enantioseparation capabilities for phenylalanine amide derivatives. nih.gov Optimization would involve adjusting the type and concentration of the chiral selector, buffer pH, and applied voltage to maximize resolution. nih.gov

Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) for Conformational Studies

While chromatography confirms chiral purity, chiroptical techniques like Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) provide valuable information about the absolute configuration and three-dimensional structure (conformation) of the molecule in solution. libretexts.orglibretexts.org

Both techniques are based on the differential interaction of a chiral molecule with left- and right-circularly polarized light. wikipedia.org

ORD measures the change in optical rotation as a function of the wavelength of light. wikipedia.org

CD measures the difference in absorption of left- and right-circularly polarized light as a function of wavelength. libretexts.org

A key feature in both ORD and CD spectra is the Cotton effect , which is the characteristic change in optical rotation or circular dichroism in the vicinity of an absorption band of a chromophore. libretexts.org The sign of the Cotton effect (positive or negative) can often be correlated with the absolute configuration of the stereocenter near the chromophore. libretexts.org

For N-Butyl-L-phenylalaninamide, the phenyl and amide groups act as chromophores. The CD and ORD spectra would be sensitive to the spatial arrangement of these groups, which is dictated by the L-configuration at the α-carbon. These spectra can serve as a fingerprint for the L-enantiomer, confirming its stereochemical identity. Furthermore, by analyzing the spectra, researchers can gain insights into the preferred conformation of the molecule in different solvents, studying how the butyl and benzyl (B1604629) groups are oriented relative to each other. libretexts.org

Chemical Reactivity and Derivatization Studies of N Butyl L Z Phenylalaninamide

Reactions at the Amide Nitrogen and Carboxyl Functionality

The chemical reactivity of the amide group in N-Butyl-L-Z-phenylalaninamide is centered on the nitrogen atom and the carbonyl carbon. While the amide bond is generally stable, it can undergo specific reactions under appropriate conditions.

The amide nitrogen in N-Butyl-L-Z-phenylalaninamide is a secondary amide and is generally less nucleophilic than an amine due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group. However, it can still participate in certain reactions. Studies on related N-substituted 2-phenylacetamides have shown that alkylation can occur at the nitrogen atom, though often in competition with O-alkylation. semanticscholar.org For instance, the alkylation of N-n-alkyl-2-phenylacetamides with methyl iodide in the presence of a catalyst like silver oxide can lead to N-methylated products. semanticscholar.org The efficiency and selectivity of such reactions are influenced by the reaction conditions, including the solvent, base, and alkylating agent used.

The term "carboxyl functionality" in the context of N-Butyl-L-Z-phenylalaninamide refers to the potential for hydrolysis of the amide bond to regenerate the carboxylic acid, Z-L-phenylalanine, and n-butylamine. This reaction is typically achieved under acidic or basic conditions. Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. Basic hydrolysis, on the other hand, proceeds via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. The stability of the Z-protecting group under these conditions must be considered, as strong acidic or basic conditions can also lead to its cleavage.

| Reaction Type | Reagents and Conditions | Potential Products | Notes |

| N-Alkylation | Alkyl halide (e.g., CH₃I), Base (e.g., Ag₂O) | N-Alkyl-N-butyl-L-Z-phenylalaninamide | May compete with O-alkylation. semanticscholar.org |

| Amide Hydrolysis (Acidic) | Strong acid (e.g., HCl, H₂SO₄), Heat | Z-L-Phenylalanine, n-Butylammonium salt | Risk of Z-group cleavage. |

| Amide Hydrolysis (Basic) | Strong base (e.g., NaOH, KOH), Heat | Z-L-Phenylalanine salt, n-Butylamine | Risk of racemization. |

Modifications of the Phenylalanine Side Chain

The phenyl group of the phenylalanine side chain is amenable to various modifications, primarily through electrophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. These modifications allow for the introduction of diverse functional groups, leading to a wide range of analogues.

Palladium-catalyzed C-H functionalization has emerged as a powerful tool for the direct modification of the phenyl ring in phenylalanine residues within peptides. researchgate.net These methods can be applied to introduce new carbon-carbon and carbon-heteroatom bonds. For example, the olefination of phenylalanine residues can be achieved using a palladium catalyst, allowing for the introduction of various styrene (B11656) partners. researchgate.net Similarly, arylation of the phenylalanine side chain can be accomplished through palladium-catalyzed reactions with aryl halides. acs.org The regioselectivity of these reactions is often controlled by directing groups.

Another approach to modify the phenylalanine side chain involves the introduction of a halogen, such as iodine, which can then serve as a handle for further transformations. For instance, iodophenylalanine-containing peptides can undergo copper(I)-mediated cross-coupling reactions with thiols to generate thiophenylalanine derivatives. nih.gov This method is compatible with a variety of functional groups and allows for the synthesis of peptides with unique properties. nih.gov

| Modification | Methodology | Example Reagents | Potential Product |

| Olefination | Pd-catalyzed C-H functionalization | Styrene derivatives, Pd(OAc)₂ | N-Butyl-L-Z-(4-vinyl)phenylalaninamide |

| Arylation | Pd-catalyzed C-H functionalization | Aryl iodides, Pd(TFA)₂ | N-Butyl-L-Z-(4-aryl)phenylalaninamide acs.org |

| Thioether Formation | Cu(I)-mediated cross-coupling of iodinated precursor | Thiolacetic acid, CuI | N-Butyl-L-Z-(4-acetylthio)phenylalaninamide nih.gov |

Cleavage of the Z-Protecting Group: Strategies and Byproducts

The benzyloxycarbonyl (Z) group is a commonly used protecting group for amines in peptide synthesis. Its removal is a crucial step in the synthesis of the final deprotected molecule. The two main strategies for Z-group cleavage are catalytic hydrogenolysis and acid-catalyzed degradation.

Catalytic hydrogenolysis is the most common and mildest method for removing the Z-group. This reaction is typically carried out using a palladium catalyst (e.g., palladium on carbon, Pd/C) under a hydrogen atmosphere. The Z-group is cleaved to yield toluene (B28343) and carbon dioxide, with the primary amine being liberated. This method is generally clean and efficient, with minimal side reactions.

| Cleavage Method | Reagents | Primary Products | Potential Byproducts |

| Catalytic Hydrogenolysis | H₂, Pd/C | N-Butyl-L-phenylalaninamide, Toluene, CO₂ | Minimal |

| Acidolysis | HBr in Acetic Acid | N-Butyl-L-phenylalaninamide hydrobromide | Benzylated side products |

| Acidolysis | Trifluoroacetic Acid (TFA) | N-Butyl-L-phenylalaninamide trifluoroacetate | Benzylated side products |

Formation of Analogues and Homologues through Further Transformations

The derivatization of N-Butyl-L-Z-phenylalaninamide at its various reactive sites provides access to a wide array of analogues and homologues. These transformations are key in structure-activity relationship studies and the development of new chemical entities.

Following the removal of the Z-protecting group, the resulting primary amine of N-Butyl-L-phenylalaninamide can be further functionalized. For example, it can be acylated with various carboxylic acids to form new amide bonds, effectively incorporating the N-butylphenylalaninamide moiety into a larger peptide or small molecule. The synthesis of endomorphin-2 analogues, for instance, involves the coupling of amino acid residues to a deprotected amine. nih.gov

Modifications of the phenylalanine side chain, as discussed in section 5.2, also lead to the formation of a diverse set of analogues. The introduction of different substituents on the phenyl ring can modulate the compound's steric and electronic properties. For example, the synthesis of peptides containing (Z)-α,β-didehydrophenylalanine (ΔZPhe) from β-hydroxyphenylalanine precursors has been reported, leading to analogues with constrained conformations. nih.gov

Theoretical and Computational Investigations

Conformational Analysis and Energy Minimization Studies

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure. Conformational analysis of N-Butyl-L-Phenylalaninamide would involve the exploration of its potential energy surface to identify stable conformers and the energy barriers between them. Due to the flexibility of the butyl group and the peptide-like backbone, a multitude of conformations are possible.

Energy minimization studies are typically employed to locate the most stable, low-energy conformations. nih.gov Methods such as genetic algorithms and barrier function algorithms have been successfully used for similar peptide-like molecules. nih.govresearchgate.net For N-Butyl-L-Phenylalaninamide, the primary degrees of freedom would be the torsion angles of the backbone (Φ, Ψ) and the side chains.

Based on studies of analogous N-acyl-L-phenylalanine amides, the most stable conformations are often stabilized by intramolecular hydrogen bonds. frontierspartnerships.org The most common of these are the C7 (forming a seven-membered ring) and C5 (forming a five-membered ring) conformations. The presence of the n-butyl group could introduce additional stable conformers due to van der Waals interactions with the phenyl ring or the amide backbone.

Table 1: Illustrative Low-Energy Conformers of N-Butyl-L-Phenylalaninamide

| Conformer | Dihedral Angles (Φ, Ψ) | Relative Energy (kcal/mol) | Key Features |

| C7eq | Approx. (-80°, +70°) | 0.00 | Intramolecular hydrogen bond between the amide N-H and the preceding carbonyl oxygen. |

| C5 | Approx. (-150°, +150°) | 1.5 - 2.5 | Extended conformation with a hydrogen bond between the N-H of the amide and the carbonyl oxygen of the same residue. |

| Folded | Variable | 2.0 - 4.0 | Conformation where the butyl chain and/or phenyl ring fold back to interact with the backbone. |

Note: The data in this table is hypothetical and intended to illustrate the types of results obtained from conformational analysis and energy minimization studies, based on findings for analogous compounds.

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations provide detailed insights into the electronic properties of a molecule, which govern its reactivity, spectroscopic characteristics, and intermolecular interactions. nih.gov Methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are commonly used to investigate the electronic structure of amino acid derivatives. mdpi.com

For N-Butyl-L-Phenylalaninamide, these calculations would reveal the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and stability. researchgate.net The MEP map would highlight the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack, as well as hydrogen bonding. researchgate.net

Table 2: Hypothetical Electronic Properties of N-Butyl-L-Phenylalaninamide from Quantum Chemical Calculations

| Property | Calculated Value | Significance |

| Dipole Moment | 3 - 5 Debye | Influences solubility and intermolecular interactions. |

| HOMO Energy | -6.5 to -7.5 eV | Relates to the ability to donate electrons. |

| LUMO Energy | -0.5 to 0.5 eV | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | 6.0 - 8.0 eV | Indicates chemical stability and reactivity. |

| Mulliken Atomic Charges | C(carbonyl): +0.4 to +0.6 eO(carbonyl): -0.4 to -0.6 eN(amide): -0.3 to -0.5 e | Provides insight into the charge distribution and reactive sites. |

Note: The data in this table is hypothetical and based on typical values for similar peptide derivatives. Actual values would require specific calculations for N-Butyl-L-Phenylalaninamide.

Molecular Dynamics Simulations for Solution-State Behavior

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules in a solvent environment, providing insights that are not accessible from static, gas-phase calculations. illinois.edu An MD simulation of N-Butyl-L-Phenylalaninamide in a solvent like water would track the movements of every atom in the system over time, governed by a force field that approximates the interatomic interactions. nih.gov

These simulations can reveal how the molecule's conformation changes in solution, the stability of intramolecular hydrogen bonds, and the nature of its interactions with solvent molecules. illinois.edunih.gov For instance, the hydrophobic phenyl and butyl groups would likely influence the structuring of water molecules in their vicinity. The flexibility of the molecule and the transitions between different conformational states can also be characterized. mdpi.com

Table 3: Information Obtainable from Molecular Dynamics Simulations of N-Butyl-L-Phenylalaninamide in Water

| Parameter | Description |

| Root Mean Square Deviation (RMSD) | A measure of the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. It indicates the stability of the molecule's conformation over time. |

| Root Mean Square Fluctuation (RMSF) | Measures the deviation of each atom from its average position, highlighting flexible regions of the molecule. |

| Radial Distribution Function (RDF) | Describes how the density of surrounding atoms varies as a function of distance from a central atom, providing information on solvation shells and specific interactions with water molecules. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of intramolecular and intermolecular hydrogen bonds throughout the simulation. |

Note: This table describes the types of data that would be generated from an MD simulation, not the results themselves.

Computational Studies on Chiral Discrimination Mechanisms

Chirality is a fundamental property of N-Butyl-L-Phenylalaninamide, and understanding how it interacts with other chiral molecules is crucial in many applications. alevelchemistry.co.uk Computational methods can be employed to investigate the mechanisms of chiral discrimination. This typically involves modeling the interaction between the chiral molecule of interest and a chiral selector, such as a cyclodextrin or another chiral molecule. researchgate.net

The "three-point attachment" model is a classic concept used to explain chiral recognition, where a chiral molecule interacts with a chiral selector at three distinct points. nih.gov Computational chemistry can quantify the energetic differences in these interactions for the two enantiomers of a chiral partner. By calculating the binding energies of the diastereomeric complexes formed between N-Butyl-L-Phenylalaninamide and the R- and S-enantiomers of a chiral selector, the degree of chiral recognition can be predicted. nih.gov These calculations can identify the specific interactions, such as hydrogen bonds and van der Waals forces, that are responsible for the discrimination.

Table 4: Illustrative Interaction Energies for Chiral Discrimination of a Hypothetical Chiral Guest by N-Butyl-L-Phenylalaninamide

| Diastereomeric Complex | Interaction Energy (kcal/mol) | Key Differentiating Interactions |

| N-Butyl-L-Phenylalaninamide + R-Guest | -8.5 | Strong hydrogen bond to the amide carbonyl; favorable steric interactions. |

| N-Butyl-L-Phenylalaninamide + S-Guest | -6.2 | Weaker hydrogen bond; steric hindrance between the guest and the phenyl group. |

Note: The data in this table is hypothetical and serves to illustrate how computational studies can quantify the energetic differences that lead to chiral discrimination.

Applications in Chemical and Biochemical Research As a Tool Compound

Utility in Developing Peptide Analogues and Peptidomimetics

The modification of peptides to enhance their therapeutic properties is a cornerstone of medicinal chemistry. N-Butyl-L-phenylalaninamide serves as a key C-terminal capping group in the generation of peptide analogues and peptidomimetics. The introduction of the N-butyl group at the C-terminal amide can significantly alter the parent peptide's physicochemical and biological properties.

One of the primary motivations for this modification is to increase metabolic stability. Peptides are often susceptible to rapid degradation by peptidases in the body, limiting their therapeutic efficacy. C-terminal N-alkylation, such as the addition of a butyl group, can sterically hinder the approach of these enzymes, thereby prolonging the peptide's half-life. nih.govnih.gov This strategy is part of a broader effort to improve the pharmacokinetic and pharmacodynamic profiles of peptide-based drugs. nih.gov

Table 1: Rationale for N-Butyl C-Terminal Capping in Peptide Analogues

| Feature | Rationale | Potential Outcome |

|---|---|---|

| Increased Stability | Steric hindrance prevents enzymatic degradation by peptidases. | Improved pharmacokinetic profile and longer biological half-life. nih.gov |

| Conformational Control | The N-butyl group restricts bond rotation, influencing peptide folding. | Stabilization of desired secondary structures for better receptor binding. |

| Modified Lipophilicity | The alkyl group increases the nonpolar character of the C-terminus. | Enhanced membrane permeability and altered solubility. |

Role as a Building Block in Complex Molecular Architectures

Beyond its use in capping peptides, N-Butyl-L-phenylalaninamide functions as a versatile building block in the synthesis of more complex molecular architectures. core.ac.uk The inherent chirality of the L-phenylalanine core makes it a valuable starting material for asymmetric synthesis, where precise control over the three-dimensional arrangement of atoms is critical.

The compound provides a scaffold that can be elaborated upon through further chemical reactions at its various functional groups. The primary amine of the original phenylalanine can be functionalized before the formation of the butylamide, or the aromatic phenyl ring can be modified to introduce additional functionalities. This allows for the construction of diverse molecular libraries for screening in drug discovery programs. For instance, phenylalanine and its derivatives are used as foundational units in the synthesis of macromolecules intended for applications in material science. core.ac.uk

Application in Ligand Design for Receptor Binding Studies

The design of ligands with high affinity and selectivity for specific biological receptors is a central goal of pharmacology. The phenylalanine residue is known to be a key recognition motif for many receptors, including opioid and calcium-sensing receptors. umich.edunih.gov N-Butyl-L-phenylalaninamide is utilized as a tool to probe the structural requirements of receptor binding pockets.

By systematically modifying the parent ligand with an N-butylamide group, researchers can investigate the role of the C-terminus in receptor interaction. The size and lipophilicity of the butyl group can be critical for fitting into hydrophobic subpockets within the receptor's binding site. This structure-activity relationship (SAR) data is invaluable for optimizing lead compounds. For example, studies on opioid receptor ligands have shown that modifications at the C-terminus can dramatically alter binding affinity and selectivity between receptor subtypes (e.g., µ, δ, κ). umich.edu

The phenylalanine side chain itself is often crucial for binding. In the calcium-sensing receptor (CaSR), an L-phenylalanine binding site has been identified that enhances the receptor's cooperative response to calcium. nih.gov The N-butylphenylalaninamide structure can be used in analogues to explore this binding site and develop allosteric modulators of the receptor.

Table 2: Use of Phenylalanine Derivatives in Receptor Studies

| Receptor Target | Role of Phenylalanine Moiety | Impact of N-Alkyl Amide Modification |

|---|---|---|

| Opioid Receptors | The aromatic side chain is a key pharmacophoric element for affinity. umich.edu | Modulates affinity and selectivity by interacting with hydrophobic pockets. |

| Calcium-Sensing Receptor (CaSR) | Acts as an allosteric modulator, enhancing sensitivity to calcium. nih.gov | Can be used to design more potent and specific allosteric modulators. |

| Trace Amine-Associated Receptors (TAARs) | Biogenic amines and related structures are primary ligands. elifesciences.org | Alters binding specificity and can help map the ligand-binding domain. |

Use in Methodological Development for Peptide Chemistry

The synthesis of modified peptides, such as those with N-alkyl amides, often requires specialized chemical methods. N-Butyl-L-phenylalaninamide and similar compounds serve as model systems for the development and optimization of new synthetic protocols, particularly in solid-phase peptide synthesis (SPPS).

The synthesis of peptide C-terminal N-alkyl amides on a solid support can be challenging. nih.gov However, convenient methods have been developed to address this, such as those utilizing the Fukuyama N-alkylation reaction on standard resins like PAL-PEG-PS. nih.govnih.gov This reaction has been efficiently applied to the synthesis of N-alkylamino acid-containing peptides. researchgate.net The use of N-Butyl-L-phenylalaninamide as a target molecule in these developmental studies helps to validate the efficiency and applicability of the new methodology. The successful synthesis of this compound with high yield and purity demonstrates the robustness of the synthetic route. nih.gov These methodological advancements facilitate the broader production of N-alkylated peptides for research and therapeutic development.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Pathways

The synthesis of chiral amides like N-Butyl-L-Phenylalaninamide is a cornerstone of medicinal chemistry. While traditional methods involving coupling reagents are effective, future research is aimed at developing more efficient, sustainable, and stereoselective pathways.

Conventional synthesis typically involves the coupling of L-Phenylalanine, with its amine group protected, to n-butylamine using a carbodiimide (B86325) activator, followed by deprotection. Emerging research, however, points toward innovative methods that could offer significant advantages. One promising area is the use of racemization-free coupling reagents, which are critical for maintaining the stereochemical integrity of the chiral center in L-Phenylalanine. researchgate.net Recent advancements have highlighted reagents that proceed through mechanisms avoiding the formation of oxazolone (B7731731) intermediates, a common cause of racemization. researchgate.net

Furthermore, co-catalytic systems employing an achiral rhodium catalyst with a chiral squaramide catalyst have shown remarkable efficiency for the N-alkylation of primary amides via carbene insertion. researchgate.netnih.gov This method boasts rapid reaction times, often completing within a minute, under mild conditions, and could be adapted for the direct N-alkylation of a phenylalanine derivative, offering high yields and excellent enantioselectivity. researchgate.netnih.gov The development of such pathways would not only streamline the synthesis of N-Butyl-L-Phenylalaninamide but also be more environmentally friendly by minimizing waste and harsh reagents. derpharmachemica.com

| Synthetic Method | Key Features | Potential Advantages | Challenges |

|---|---|---|---|

| Conventional Coupling | Uses reagents like EDC/HOBt with protected L-Phenylalanine and n-butylamine. |

|

|

| Enzyme-Catalyzed Synthesis | Utilizes enzymes like lipase (B570770) or protease in non-aqueous media. |

|

|

| Flow Chemistry | Reactants are pumped through a reactor for continuous production. |

|

|

| Co-Catalyzed N-H Insertion | Uses a dual catalyst system (e.g., Rhodium/Squaramide) for direct C-N bond formation. nih.gov |

|

|

Development of Advanced Analytical Techniques for Characterization

Thorough characterization is paramount to ensuring the purity, identity, and stereochemical integrity of N-Butyl-L-Phenylalaninamide. While standard techniques provide foundational data, advanced analytical platforms offer deeper insights.

The combination of Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful approach for metabolite and small molecule profiling. nih.gov High-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap instruments, can provide highly accurate mass measurements, confirming the elemental composition. nih.gov

Chiral analysis is particularly crucial. wikipedia.org Advanced chiral chromatography techniques, including High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) with chiral stationary phases, are essential for quantifying the enantiomeric purity and ensuring the compound is exclusively the L-isomer. wikipedia.org Furthermore, modern NMR techniques, including two-dimensional methods like HSQC, can fully elucidate the compound's structure and aid in assigning all proton and carbon signals unequivocally. nih.gov

| Technique | Information Provided | Significance |

|---|---|---|

| High-Resolution Mass Spectrometry (HRMS) | Precise molecular weight and elemental formula. | Confirms chemical identity and purity beyond doubt. |

| Chiral HPLC/SFC | Separation and quantification of enantiomers. | Verifies the stereochemical integrity (L-form vs. D-form). |

| 2D NMR Spectroscopy (COSY, HSQC, HMBC) | Detailed structural connectivity and assignment of all atoms. | Provides an unambiguous structural map of the molecule. |

| X-ray Crystallography | Three-dimensional molecular structure and crystal packing. | Offers definitive proof of stereochemistry and conformation. nih.gov |

Integration into Automated Synthesis Platforms

The progression from manual, benchtop synthesis to automated platforms represents a paradigm shift in chemical research, enabling high-throughput experimentation and rapid library generation. nih.gov The synthesis of N-Butyl-L-Phenylalaninamide is well-suited for such integration.

Automated systems, often combining robotics with flow chemistry or parallel reactors, can perform multistep syntheses with minimal human intervention. eurekalert.orgnih.gov For a molecule like N-Butyl-L-Phenylalaninamide, an automated platform could execute the entire workflow: dispensing of protected L-Phenylalanine and n-butylamine, addition of coupling reagents, reaction incubation with precise temperature control, and even initial purification steps. nih.govresearchgate.net Technologies like Automated Fast Flow Peptide Synthesis (AFPS) leverage flow chemistry to dramatically improve solid-phase synthesis, enabling rapid and reliable production. amidetech.com

| Step | Automated Action | Platform Component |

|---|---|---|

| 1. Reagent Preparation | Dispenses stock solutions of protected L-Phenylalanine, coupling reagents, and a plate of diverse amines (including n-butylamine) into a 96-well reaction block. | Robotic liquid handler. |

| 2. Reaction Initiation | Adds coupling reagents to initiate amide bond formation in all wells simultaneously. | Automated dispenser. |

| 3. Incubation | Shakes the reaction block at a controlled temperature for a set duration. nih.gov | Heated/agitated reaction station. |

| 4. Workup/Purification | Performs automated liquid-liquid extraction or solid-phase extraction to remove excess reagents and byproducts. | Filtration and separation modules. |

| 5. Analysis | Injects aliquots from each well directly into an integrated LC-MS system for purity and identity confirmation. | Autosampler linked to LC-MS. |

Design of Next-Generation Chemical Probes Based on the N-Butyl-Phenylalaninamide Scaffold

A chemical probe is a small molecule designed to selectively interact with a specific biological target, such as a protein, to study its function. The N-Butyl-L-Phenylalaninamide structure represents a versatile scaffold for the development of such probes. Its core components—the phenyl ring, the chiral center, the amide backbone, and the n-butyl group—can all be systematically modified to optimize binding affinity and selectivity for a target protein.

The design process involves creating a library of analogues based on the core scaffold. For example, the phenyl group could be substituted with various functional groups to explore interactions with specific pockets on a protein surface. The n-butyl group could be replaced with other alkyl or aryl groups to modulate hydrophobicity and steric fit. nih.gov

To transform a derivative into a functional probe, additional moieties are often incorporated. A photoreactive group (like a diazirine) can be added to allow for photoaffinity labeling, where the probe permanently cross-links to its target protein upon UV irradiation, enabling target identification. nih.gov Alternatively, a "clickable" handle (like an alkyne or azide) can be included for subsequent attachment of a fluorescent dye or biotin (B1667282) tag, allowing for visualization or purification of the target protein. By using the N-Butyl-L-Phenylalaninamide scaffold as a starting point, researchers can explore vast chemical space to develop highly selective and potent tools for chemical biology. nih.gov

Q & A

Q. How should conflicting spectral data (e.g., NMR vs. X-ray) for N-Butyl-L-Z-Phenylalaninamide be reconciled?

- Methodological Answer : Cross-validate using alternative techniques (e.g., circular dichroism for stereochemistry, SC-XRD for crystal packing). Re-examine sample preparation (e.g., solvation effects, polymorphism). Consult crystallographic databases (CCDC) and publish errata if structural misassignments are confirmed .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.